molecular formula C14H9NO3 B3750456 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 15601-47-5

4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B3750456
CAS RN: 15601-47-5
M. Wt: 239.23 g/mol
InChI Key: QJBMVCDGBSYRJD-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial infections, including those caused by Salmonella, Shigella, and Escherichia coli.

Mechanism of Action

4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one works by inhibiting bacterial and protozoal enzymes involved in the metabolism of energy. It also disrupts the synthesis of DNA and RNA, leading to the death of the microorganisms. Its mechanism of action is similar to other nitrofuran derivatives, such as Nitrofurantoin.
Biochemical and Physiological Effects
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the levels of certain enzymes in the liver, as well as alter the levels of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum activity against both bacteria and protozoa. It is also relatively inexpensive and easy to synthesize. However, it has been reported to have some limitations, including the potential for toxicity and the development of resistance in microorganisms.

Future Directions

There are several potential future directions for research on 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one. These include:
1. Developing new formulations or delivery methods to improve its efficacy and reduce its toxicity.
2. Investigating its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria.
3. Studying its effects on the gut microbiome and its potential use in the treatment of gut-related disorders.
4. Investigating its potential use as an anti-inflammatory or antioxidant agent in the treatment of chronic diseases.
Conclusion
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial and protozoal enzymes involved in the metabolism of energy, as well as the disruption of DNA and RNA synthesis. Despite its potential limitations, 4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one remains an important tool in the fight against infectious diseases and warrants further research.

Scientific Research Applications

4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacterial and protozoal infections, including those caused by Helicobacter pylori, Giardia lamblia, and Trichomonas vaginalis.

properties

IUPAC Name

(4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBMVCDGBSYRJD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364386
Record name 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15601-47-5
Record name NSC229387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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